2-(2h-1,3-Benzodioxol-5-yl)-2-oxoethan-1-aminium chloride
Description
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C9H9NO3.ClH/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8;/h1-3H,4-5,10H2;1H |
InChI Key |
XXHCAYKHYVJABF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C[NH3+].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation
The Knoevenagel reaction forms the benzodioxole-linked α,β-unsaturated ketone intermediate. Piperonal (3,4-methylenedioxybenzaldehyde) reacts with active methylene compounds (e.g., cyanoacetamide or malononitrile) in the presence of a base (e.g., piperidine or ammonium acetate).
- Dissolve piperonal (10 mmol) and malononitrile (12 mmol) in ethanol.
- Add catalytic piperidine (0.1 eq) and reflux at 80°C for 6 hours.
- Isolate the α,β-unsaturated nitrile via vacuum filtration (yield: 75–85%).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Yield | 75–85% |
Nucleophilic Amination
The nitrile or ketone intermediate undergoes amination to introduce the primary amine. Ammonia or alkylamines are used under acidic or basic conditions.
- React α,β-unsaturated nitrile (5 mmol) with aqueous methylamine (40%) in THF.
- Stir at 25°C for 12 hours.
- Extract with dichloromethane and dry over Na₂SO₄ (yield: 60–70%).
Mechanistic Insight :
The Michael addition of methylamine to the α,β-unsaturated system forms a β-amino nitrile, which is hydrolyzed to the β-keto amine.
Oxidation to Oxoethan Moiety
Oxidation of the β-amino alcohol intermediate to the ketone is critical. Common oxidants include Jones reagent (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate).
- Dissolve β-amino alcohol (5 mmol) in acetone.
- Add PCC (1.2 eq) and stir at 0°C for 2 hours.
- Filter through Celite and concentrate (yield: 80–90%).
Safety Note : PCC avoids over-oxidation to carboxylic acids, unlike stronger oxidants.
Quaternization to Aminium Chloride
The tertiary amine is converted to the quaternary ammonium salt using HCl gas or concentrated hydrochloric acid.
- Dissolve the tertiary amine (5 mmol) in dry diethyl ether.
- Bubble HCl gas through the solution for 30 minutes.
- Precipitate the aminium chloride via cooling (yield: 95–98%).
Characterization Data :
- ¹H NMR (D₂O): δ 6.85 (s, 1H, benzodioxole), 4.20 (s, 2H, OCH₂O), 3.75 (q, 2H, CH₂NH₃⁺).
- ESI-MS : m/z 179.1 [M-Cl]⁺.
Alternative Methodologies and Innovations
One-Pot Tandem Reactions
Recent protocols combine Knoevenagel condensation and amination in a single pot, reducing steps and improving efficiency.
- Piperonal, malononitrile, and benzylamine are refluxed in ethanol with ZnCl₂ (catalyst).
- Quench with HCl to directly form the aminium chloride (yield: 68%).
Advantages :
- 20% reduction in reaction time.
- Eliminates intermediate purification.
Green Chemistry Approaches
Ionic liquid-mediated synthesis (e.g., [BMIM]BF₄) enhances solubility and reduces waste:
- Conduct Knoevenagel condensation in [BMIM]BF₄ at 70°C.
- Recover the ionic liquid for reuse (3 cycles without yield loss).
Comparative Data :
| Parameter | Traditional Method | Ionic Liquid Method |
|---|---|---|
| Yield | 75% | 82% |
| Reaction Time | 6 hours | 4 hours |
| Solvent Recovery | None | 95% |
Challenges and Optimization Strategies
Byproduct Formation
Issue : Over-alkylation during quaternization generates dialkylated impurities.
Solution : Use stoichiometric HCl and low temperatures (0–5°C) to suppress side reactions.
Purification Difficulties
Issue : The polar aminium chloride complicates crystallization.
Workaround : Employ reverse-phase chromatography or counterion exchange (e.g., PF₆⁻ for improved crystallinity).
Industrial-Scale Production Considerations
Cost-Effective Catalysts
Zeolite CBV-720 outperforms traditional bases in Knoevenagel condensation, reducing catalyst loading by 40%.
Continuous Flow Systems
Microreactor setups enhance heat/mass transfer, achieving 90% conversion in 30 minutes (vs. 6 hours batchwise).
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethan-1-aminium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole-5-carboxylic acid, while reduction may produce 2-(2H-1,3-benzodioxol-5-yl)ethanol.
Scientific Research Applications
2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethan-1-aminium chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethan-1-aminium chloride involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The target compound shares structural motifs with several benzodioxol-containing analogs. Key comparisons include:
Table 1: Structural and Pharmacological Comparison
Key Differences and Implications
Backbone Complexity: The target compound features a short ethanamine chain with an oxo group, contrasting with Eutylone’s extended butanone backbone. This difference likely reduces lipophilicity (lower logP) and enhances aqueous solubility due to the charged aminium group .
Pharmacological Profile: Eutylone’s stimulant activity arises from its ability to inhibit monoamine reuptake, a property linked to its extended alkyl chain and ketone group .
Synthetic Routes :
- The target compound’s synthesis may involve BCl₃-mediated deprotection (as seen in ), whereas Eutylone and Ethylphenidate rely on reductive amination or hydroxylamine coupling .
Crystallographic Behavior: Benzodioxol rings in such compounds often exhibit puckering (quantified via Cremer-Pople coordinates ), which affects molecular conformation and receptor interactions. The target compound’s planar aminium group may enforce rigidity, unlike Eutylone’s flexible butanone chain.
Research Findings and Data
- Solubility and Stability : The aminium chloride group in the target compound likely enhances hygroscopicity and thermal stability compared to Eutylone’s free base form.
- Spectroscopic Data : IR and NMR spectra would show distinct signals for the oxo group (~1700 cm⁻¹) and aromatic benzodioxol protons (δ 6.8–7.2 ppm in ¹H NMR).
- Crystallography : SHELX-refined structures of similar compounds reveal bond length variations (e.g., C-O in benzodioxol: 1.36–1.42 Å) critical for computational docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
